molecular formula C8H11NO2 B15487325 N-(6-Oxocyclohex-1-en-1-yl)acetamide CAS No. 5908-28-1

N-(6-Oxocyclohex-1-en-1-yl)acetamide

Cat. No.: B15487325
CAS No.: 5908-28-1
M. Wt: 153.18 g/mol
InChI Key: NFDPSTMPHJWFDO-UHFFFAOYSA-N
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Description

N-(6-Oxocyclohex-1-en-1-yl)acetamide is an acetamide derivative featuring a 6-oxocyclohex-1-en-1-yl substituent. This structure incorporates both an acetamide functional group and an α,β-unsaturated ketone (enone) within a six-membered ring, making it a compound of significant interest in synthetic and medicinal chemistry research. The acetamide moiety is a common pharmacophore found in a wide range of biologically active molecules and is a fundamental building block in organic synthesis . Compounds containing the enone system are valuable intermediates in organic synthesis, participating in various cyclization and conjugation reactions. In a research context, this compound serves as a versatile synthetic intermediate or a potential precursor for the development of more complex molecular structures. Its core scaffold may be of particular interest for researchers exploring novel chemical entities, especially in the field of heterocyclic chemistry, where similar enone and amide functionalities are often key components in the synthesis of nitrogen and sulfur-containing heterocycles known for diverse biological activities . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

5908-28-1

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N-(6-oxocyclohexen-1-yl)acetamide

InChI

InChI=1S/C8H11NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h4H,2-3,5H2,1H3,(H,9,10)

InChI Key

NFDPSTMPHJWFDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Molecular Formula Key Substituents/Features Functional Groups Reference
N-(6-Oxocyclohex-1-en-1-yl)acetamide C₈H₁₁NO₂ 6-Oxocyclohexene ring Acetamide, cyclohexenone Target
N-(2-Oxo-4,6-diphenylcyclohexenyl)acetamide C₂₀H₁₉NO₂ 4,6-Diphenyl, 2-oxo cyclohexene Acetamide, diphenyl, cyclohexenone
2-(4-(Naphthalenyloxy)triazolyl)-N-phenylacetamide C₂₁H₁₈N₅O₄ Naphthyloxy, triazole Acetamide, triazole, naphthyloxy
N-(3-Methyl-5-mercaptothiadiazolyl)acetamide (MSH) C₅H₇N₃OS₂ Thiadiazole, methyl, mercapto Acetamide, thiadiazole, sulfhydryl
N-(6-Trifluoromethylbenzothiazolyl)-2-methoxyphenylacetamide C₁₇H₁₄F₃N₂O₂S Benzothiazole, trifluoromethyl, methoxyphenyl Acetamide, benzothiazole, aryl

Key Observations:

Cyclohexenone vs. Aromatic Substituents: The target compound’s cyclohexenone ring confers conformational constraints absent in linear aryl acetamides (e.g., benzothiazole derivatives in ). This may influence solubility and metabolic stability. Diphenyl-substituted analogs (e.g., ) exhibit increased hydrophobicity (logP ~3.5 estimated) compared to the target compound (logP ~0.9 predicted), affecting membrane permeability .

Functional Group Diversity: Triazole-containing acetamides (e.g., ) show enhanced hydrogen-bonding capacity and antimicrobial activity due to the triazole’s polarity and nitrogen-rich structure. Thiadiazole derivatives (e.g., MSH in ) demonstrate metabolic instability due to the reactive sulfhydryl group, unlike the stable cyclohexenone core.

Key Findings:

  • Synthetic Routes : The target compound’s synthesis is likely distinct from copper-catalyzed cycloadditions (used for triazole acetamides in ) or metabolic pathways (e.g., thiadiazole derivatives in ). A plausible route involves amidation of 6-oxocyclohex-1-en-1-amine with acetyl chloride.
  • Spectroscopic Signatures: The acetamide C=O stretch (~1670–1680 cm⁻¹ in IR) is consistent across analogs . Cyclohexenone’s conjugated C=O may show a downfield shift in ¹³C NMR (~200–210 ppm), differing from aryl ketones (~190 ppm) .

Key Insights:

  • Antimicrobial Potential: The target compound’s bioactivity is unreported, but cyclohexenone’s rigidity may enhance target binding compared to flexible N,N-di-oxalamides .
  • Metabolic Stability: Thiadiazole acetamides (e.g., MSH) undergo rapid glutathione conjugation , whereas the target’s cyclohexenone ring may resist such modifications.

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